molecular formula C19H17Cl2FO3 B8418473 Methyl 5-(4-chloro-3-fluorophenyl)-4-(3-chlorophenyl)-2-methyl-5-oxopentanoate

Methyl 5-(4-chloro-3-fluorophenyl)-4-(3-chlorophenyl)-2-methyl-5-oxopentanoate

Cat. No. B8418473
M. Wt: 383.2 g/mol
InChI Key: UPKBNWFSKZKMBB-UHFFFAOYSA-N
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Description

Methyl 5-(4-chloro-3-fluorophenyl)-4-(3-chlorophenyl)-2-methyl-5-oxopentanoate is a useful research compound. Its molecular formula is C19H17Cl2FO3 and its molecular weight is 383.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(4-chloro-3-fluorophenyl)-4-(3-chlorophenyl)-2-methyl-5-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(4-chloro-3-fluorophenyl)-4-(3-chlorophenyl)-2-methyl-5-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C19H17Cl2FO3

Molecular Weight

383.2 g/mol

IUPAC Name

methyl 5-(4-chloro-3-fluorophenyl)-4-(3-chlorophenyl)-2-methyl-5-oxopentanoate

InChI

InChI=1S/C19H17Cl2FO3/c1-11(19(24)25-2)8-15(12-4-3-5-14(20)9-12)18(23)13-6-7-16(21)17(22)10-13/h3-7,9-11,15H,8H2,1-2H3

InChI Key

UPKBNWFSKZKMBB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C1=CC(=CC=C1)Cl)C(=O)C2=CC(=C(C=C2)Cl)F)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl methacrylate (125.0 g, 1097 mmol) and potassium tert-butoxide (1 M in tetrahydrofuran, 115 mL, 115 mmol) were sequentially added to a solution of 1-(4-chloro-3-fluorophenyl)-2-(3-chlorophenyl)ethanone (327.0 g, 1160 mmol, Example 4, Step B) in anhydrous tetrahydrofuran (2.61 L), at 0° C. The reaction mixture was stirred for 1 hour at 0° C. and then warmed to ambient temperature and stirred for 12 hours. On completion, the reaction was quenched with water (1.0 L) and extracted with ethyl acetate (2×2.5 L). The combined organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to get the crude material which was purified by flash column chromatography (silica gel: 60 to 120 mesh, product eluted in 4% ethyl acetate in hexane) affording the title compound (mixture of diastereomers) as light yellow liquid.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
2.61 L
Type
solvent
Reaction Step One

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